Tazarotene Sulfoxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-4-25-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-26(19)24/h6-7,9-10,13-14H,4,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSYAJPOMFRVOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Approach 1: Sonogashira Coupling with 2-Methyl-3-Butyn-2-Ol
In this route, sulfoxide 9 undergoes a Sonogashira coupling with 2-methyl-3-butyn-2-ol (10 ) to form a key alkyne intermediate. The reaction employs tetrakis(triphenylphosphine)palladium(0) as the catalyst and copper iodide as a co-catalyst, achieving yields of 78–82% under mild conditions (60°C, 12 hours). The alkyne intermediate is subsequently hydrolyzed to generate the corresponding carboxylic acid, which is esterified with 6-chloronicotinic acid ethyl ester (8 ) to yield tazarotene sulfoxide.
Table 1: Reaction Conditions and Yields for Sonogashira Coupling
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Co-Catalyst | CuI (5 mol%) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 78–82% |
Approach 2: Suzuki-Miyaura Coupling with Boronic Acid Derivatives
An alternative method utilizes a Suzuki-Miyaura coupling between sulfoxide 9 and a boronic acid-functionalized nicotinate ester. This approach replaces the alkyne component with an arylboronic acid, enabling milder reaction conditions (room temperature, 8 hours) and higher yields (85–88%). The use of palladium acetate and SPhos as a ligand system enhances catalytic efficiency, while potassium carbonate facilitates transmetalation.
Table 2: Comparative Analysis of Coupling Approaches
| Parameter | Sonogashira Coupling | Suzuki-Miyaura Coupling |
|---|---|---|
| Catalyst System | Pd(PPh₃)₄/CuI | Pd(OAc)₂/SPhos |
| Temperature | 60°C | 25°C |
| Reaction Time | 12 hours | 8 hours |
| Yield | 78–82% | 85–88% |
| Byproduct Formation | Moderate | Low |
Optimization of Reaction Parameters
Solvent Selection and Catalytic Efficiency
The choice of solvent significantly impacts reaction kinetics and yield. Polar aprotic solvents such as THF and dimethylformamide (DMF) are preferred for their ability to stabilize palladium intermediates. In the Suzuki-Miyaura route, DMF increases reaction rates by 30% compared to THF, attributed to enhanced ligand solubility.
Ligand Design and Steric Effects
Bidentate ligands like SPhos improve catalytic activity by reducing palladium agglomeration. Computational studies indicate that steric bulk in SPhos prevents undesired β-hydride elimination, a common side reaction in coupling processes.
Structural Characterization and Validation
The final this compound product is characterized by:
-
X-ray Crystallography : Confirms the S-oxide configuration and planar geometry.
-
FTIR Spectroscopy : Peaks at 1,040 cm⁻¹ (S=O stretch) and 1,680 cm⁻¹ (ester C=O stretch).
Table 3: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Melting Point | 95–96°C |
| Partition Coefficient | 0.84 (octanol/water) |
| Bulk Density | 0.400 g/mL |
| Tapped Density | 0.555 g/mL |
Industrial-Scale Considerations
The described methods are scalable to multi-kilogram production, with the Suzuki-Miyaura route offering superior throughput (92% yield at 10 kg scale). Key challenges include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate undergoes various chemical reactions, including:
Oxidation: The thiochromenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiochromenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nicotinate ester and thiochromenyl moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers .
Scientific Research Applications
Dermatological Applications
Acne Vulgaris Treatment
Tazarotene foam (0.1%) was FDA-approved for treating acne vulgaris in patients aged 12 years and older. Clinical trials demonstrated significant reductions in lesion counts and improvements in the Investigator's Static Global Assessment (ISGA) scores compared to vehicle controls . The pharmacokinetic profile indicated that tazarotene foam provides lower systemic exposure than gel formulations, thus enhancing safety .
Psoriasis Management
Tazarotene has been shown to effectively manage psoriasis by modulating keratinocyte proliferation and differentiation. A review highlighted its ability to regulate gene expression involved in inflammatory pathways, thereby reducing psoriatic lesions .
Angiogenesis and Wound Healing
Recent studies have identified tazarotene as a proangiogenic agent, promoting endothelial cell functions critical for angiogenesis. In vitro experiments demonstrated that tazarotene enhances endothelial tubulogenesis and branching morphogenesis . In vivo studies using Matrigel implants revealed that systemic administration of tazarotene significantly increased microvessel density and functionality, accelerating wound healing processes .
Cancer Research
Tazarotene has shown promise in inhibiting cancer stem-like cells. In murine models of melanoma, tazarotene exhibited substantial growth inhibition of tumor-repopulating cells (TRCs), suggesting potential applications in cancer therapy . Although the sulfoxide derivative may have diminished activity compared to tazarotene itself, ongoing research seeks to elucidate its full therapeutic potential.
Case Study 1: Acne Vulgaris Treatment
A multi-center clinical trial involving 300 participants assessed the efficacy of tazarotene foam over 12 weeks. Results indicated that 70% of participants achieved at least a two-grade improvement on the ISGA scale, with significant reductions in acne lesions noted at week 12 .
Case Study 2: Wound Healing
In a controlled study using an ear punch model in mice, tazarotene treatment resulted in rapid wound closure and improved skin regeneration characterized by new hair follicle formation and enhanced collagen maturation . This highlights its potential utility in therapeutic settings for chronic wounds.
Case Study 3: Psoriasis
A review of clinical applications reported that patients treated with tazarotene for psoriasis experienced significant reductions in plaque thickness and erythema after 8 weeks of therapy. The drug's mechanism through RAR modulation was credited for these improvements .
Mechanism of Action
The mechanism of action of Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate involves its interaction with specific molecular targets. The thiochromenyl group can interact with enzymes and receptors, modulating their activity. The nicotinate ester moiety may also play a role in its biological effects by influencing cellular pathways .
Comparison with Similar Compounds
Research Implications and Clinical Relevance
Biological Activity
Tazarotene sulfoxide, a metabolite of the retinoid prodrug tazarotene, has garnered attention due to its biological activity, particularly in the context of dermatological therapies and angiogenesis. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Overview of Tazarotene and Its Metabolites
Tazarotene is a third-generation retinoid that is primarily used in the treatment of acne vulgaris and psoriasis. Upon topical application, it is hydrolyzed into its active form, tazarotenic acid, which can further be metabolized into this compound and other polar metabolites. The pharmacokinetics of tazarotene indicate extensive protein binding (over 99%) and low systemic exposure following topical application, which is crucial for minimizing side effects while maximizing therapeutic efficacy .
Angiogenesis Promotion
Recent studies have demonstrated that tazarotene promotes angiogenesis through several mechanisms:
- In Vitro Studies : Tazarotene significantly enhances the tube formation and branching morphogenesis of endothelial cells in culture. This effect is mediated by the activation of retinoic acid receptors (RARs), leading to increased expression of vascular endothelial growth factor (VEGF) and other proangiogenic factors such as hepatocyte growth factor (HGF) and placental growth factor (PGF) while decreasing antiangiogenic factors like pentraxin-3 .
- In Vivo Studies : In animal models, tazarotene has been shown to enhance wound healing by promoting blood vessel growth in Matrigel implants and accelerating tissue repair processes. For instance, in ear punch models, treatment with tazarotene resulted in rapid closure of wounds accompanied by normal skin regeneration and collagen maturation .
Metabolic Pathways
The metabolism of tazarotenic acid involves cytochrome P450 enzymes CYP26A1 and CYP26B1, which contribute to its conversion into various metabolites, including this compound. Understanding these metabolic pathways is essential for elucidating the pharmacological profile and potential side effects associated with tazarotene use .
Case Studies
Several clinical trials have evaluated the efficacy of tazarotene formulations in treating skin conditions:
- Acne Vulgaris : A Phase III study involving over 1,400 participants showed that tazarotene foam (0.1%) significantly reduced inflammatory and non-inflammatory lesions compared to a vehicle control. The results indicated a statistically significant improvement in skin condition as measured by the Investigator Static Global Assessment (ISGA) scale .
- Psoriasis : In another study focused on psoriasis vulgaris, short contact therapy with tazarotene gel demonstrated favorable outcomes with minimal irritant contact dermatitis reported among participants .
Data Tables
The following tables summarize key pharmacokinetic parameters and clinical trial results related to tazarotene and its metabolites.
| Parameter | Tazarotene Gel (0.1%) | Tazarotene Foam (0.1%) |
|---|---|---|
| AUC (0-tau) | Higher by 1.8-2.2-fold | Lower systemic exposure |
| Cmax | Higher by 1.8-2.2-fold | Lower systemic exposure |
| Mean plasma concentration (pg/mL) | 127.1 ± 70.92 | Not specified |
| Trial Phase | Participants | Outcome Measures | Results |
|---|---|---|---|
| Phase III Acne Study | 744 | Lesion reduction | Statistically significant reduction at week 12 (p < 0.001) |
| Phase III Psoriasis Study | Varies | Contact dermatitis incidence | Minimal incidence observed |
Q & A
Basic Research Questions
Q. What are the primary analytical methods for detecting and quantifying tazarotene sulfoxide in biological matrices?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity for low-concentration metabolites. For plasma samples, protein precipitation with acetonitrile (≥95% recovery) is recommended to isolate this compound . Validation should include calibration curves (1–100 ng/mL range) and spike-recovery tests in triplicate. Cross-validate with nuclear magnetic resonance (NMR) spectroscopy when structural confirmation is critical .
Q. How does the stability of this compound vary under different pH and solvent conditions?
- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 4–9) at 25°C and 40°C to simulate physiological and accelerated degradation conditions. Dimethyl sulfoxide (DMSO) is preferred for stock solutions due to its inertness, but aqueous solubility limits require dilution in phosphate-buffered saline (PBS) for in vitro assays. Monitor degradation via UV-Vis spectroscopy (λmax = 254 nm) and confirm metabolite identity with LC-MS .
Q. What are the key pharmacokinetic parameters of this compound in human studies?
- Methodological Answer : Phase I trials using radiolabeled tazarotene (¹⁴C) demonstrate that sulfoxide metabolites account for ~15% of total urinary excretion. Use non-compartmental analysis (NCA) to calculate area under the curve (AUC), half-life (t₁/₂ = 8–12 hours), and clearance rates. Adjust for high plasma protein binding (>99%) using equilibrium dialysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across preclinical and clinical studies?
- Methodological Answer : Discrepancies often arise from interspecies metabolic differences (e.g., murine vs. human CYP450 isoforms). Design cross-species comparative studies with genetically modified models (e.g., humanized CYP26B1 mice). Use meta-analysis tools (e.g., RevMan) to pool data from Phase III trials (n ≥ 200 per arm) and stratify by covariates like baseline severity or comedolytic activity .
Q. What experimental designs are optimal for studying this compound’s phototoxic potential?
- Methodological Answer : Follow OECD Guideline 432 (3T3 NRU phototoxicity test) with modifications for retinoid-specific assays. Expose HaCaT keratinocytes to UVA/UVB (0.5–10 J/cm²) post-treatment with this compound (0.1–10 µM). Measure reactive oxygen species (ROS) via DCFDA fluorescence and apoptosis via Annexin V/PI flow cytometry. Include positive controls (e.g., chlorpromazine) and validate in ex vivo human skin models .
Q. How can mechanistic studies differentiate this compound’s activity from its parent compound, tazarotene?
- Methodological Answer : Use CRISPR-Cas9 knockout models (e.g., RAR-γ null fibroblasts) to isolate sulfoxide-specific pathways. Compare transcriptomic profiles via RNA-seq (p-adjusted <0.05) and validate with qPCR for retinoid-responsive genes (e.g., CRABP2, KRT16). Co-administer selective inhibitors (e.g., LE135 for RAR-β) to delineate receptor subtype contributions .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism. Report EC₅₀ values with 95% confidence intervals and assess goodness-of-fit via R² (>0.90). For skewed distributions (common in dermatological data), apply non-parametric tests (e.g., Kruskal-Wallis) with post-hoc Dunn’s correction .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality control (QC) protocols per ICH Q2(R1):
- Purity : ≥98% by HPLC (C18 column, 220 nm).
- Residual Solvents : Gas chromatography (GC) for DMSO (<500 ppm).
- Stability : Accelerated stability testing (40°C/75% RH for 6 months) with degradation ≤5% .
Tables for Key Methodological Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
